molecular formula C14H11NO2 B1301820 4-(4-Methoxyphenoxy)benzonitrile CAS No. 78338-68-8

4-(4-Methoxyphenoxy)benzonitrile

Cat. No. B1301820
CAS RN: 78338-68-8
M. Wt: 225.24 g/mol
InChI Key: IXNXINOPSYVXPM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzonitrile is a compound that features a benzonitrile moiety linked to a methoxyphenyl group through an ether bond. This structure is a common motif in various chemical compounds that exhibit a range of properties and applications, including liquid crystalline behavior, luminescence, and use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Methoxyphenoxy)benzonitrile often involves the formation of ether bonds and subsequent functional group transformations. For instance, a series of related compounds with bent-core structures were synthesized and characterized by spectral techniques, indicating the versatility of the core structure in forming liquid crystalline materials . Another related compound, 4-(4-methylphenoxy)benzylamine, was synthesized through etherification and reduction, showcasing the reactivity of the benzonitrile group and its potential for further transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Methoxyphenoxy)benzonitrile has been studied using various spectroscopic methods. Single crystal X-ray analysis of related compounds revealed slightly non-planar unsymmetrical bent structures with nonconventional H-bond interactions, which contribute to their liquid crystalline phases . Additionally, a comparative DFT study on a novel Schiff base compound related to 4-(4-Methoxyphenoxy)benzonitrile provided insights into the optimized geometric structures and vibrational properties, highlighting the importance of theoretical methods in understanding the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of the methoxyphenyl group in 4-(4-Methoxyphenoxy)benzonitrile can be inferred from studies on similar compounds. For example, 4-methoxyphenol, which shares the methoxyphenyl moiety, undergoes nitration and oxidation reactions with nitrous acid, leading to a mixture of products including benzoquinone and 4-methoxy-2-nitrophenol . This indicates that the methoxyphenyl group can participate in electrophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenoxy)benzonitrile-related compounds have been extensively studied. Compounds with shorter alkoxy chain lengths were found to exhibit nematic phases, while those with longer chains showed orthorhombic columnar phases, demonstrating the impact of molecular structure on liquid crystalline behavior . Optical studies of these compounds revealed good blue emission properties, which could be useful in optoelectronic applications . Electrochemical studies provided information on the band gap and frontier molecular orbital energy levels, which are crucial for understanding the electronic properties of these materials .

Scientific Research Applications

Crystal Structure Analysis

The study by Erzunov et al. (2023) focuses on the synthesis and crystal structures of 4-phenoxy-substituted phthalonitriles, including those with methoxy groups. Their findings highlight the significance of short contacts over van der Waals interactions in molecular packing, which could be crucial for understanding the structural properties of compounds like 4-(4-Methoxyphenoxy)benzonitrile (Erzunov et al., 2023).

Liquid Crystal Research

Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with structures similar to 4-(4-Methoxyphenoxy)benzonitrile. These compounds displayed unique liquid crystalline behaviors and potential as mesogens. Their research is pivotal in understanding the liquid crystalline properties of similar compounds (Ahipa et al., 2014).

Structural and Vibrational Property Studies

Alver et al. (2011) prepared a Schiff base compound structurally related to 4-(4-Methoxyphenoxy)benzonitrile. They used FT-IR and XRD spectroscopy for experimental and theoretical investigations, providing insights into the structural and vibrational properties of such compounds (Alver et al., 2011).

Catalysis and Synthesis

Thomas, Prathapan, and Sugunan (2007) described the use of solid-acid catalysts for the dehydration of aldoximes, leading to the production of nitriles like 4-methoxybenzonitrile. This research provides a green and efficient method for synthesizing nitriles, which could be relevant for 4-(4-Methoxyphenoxy)benzonitrile synthesis (Thomas, Prathapan, & Sugunan, 2007).

Inhibition Studies

Research by Nihei and Kubo (2019) identified 4-methoxybenzonitrile as a novel mushroom tyrosinase inhibitor. This suggests potential applications of 4-(4-Methoxyphenoxy)benzonitrile in similar biochemical inhibition studies (Nihei & Kubo, 2019).

Material Science Applications

Han et al. (2019) synthesized low melting phthalonitrile monomers containing methoxyl groups for potential use in resins. This research is pertinent for understanding the material properties of related compounds like 4-(4-Methoxyphenoxy)benzonitrile (Han et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-(4-methoxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNXINOPSYVXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363417
Record name 4-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)benzonitrile

CAS RN

78338-68-8
Record name 4-(4-Methoxyphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78338-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-iodobenzonitrile (0.458 g, 2 mmol), 4-methoxyphenol (0.372 g, 3 mmol) and cesium carbonate (1.30 g, 4 mmol) in dioxane (4 mL) was added N,N-dimethylglycine hydrochloride (0.025 g, 0.18 mmol). The vessel was purged with nitrogen before Cu(I) iodide (0.014 g, 0.07 mmol) was added. The reaction mixture was heated to 90° C. overnight. The reaction mixture was diluted with water and ethyl acetate. The organic portion was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound (0.51 g, 100%); 1H NMR (400 MHz, CDCl3); δ 3.83 (s, 3H), 6.92-7.02 (m, 6H), 7.56-7.58 (m, 2H).
Quantity
0.458 g
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reactant
Reaction Step One
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0.372 g
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reactant
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1.3 g
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reactant
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4 mL
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solvent
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0.025 g
Type
catalyst
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[Compound]
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Cu(I) iodide
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0.014 g
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reactant
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (60% dispersion in oil; 0.8 g) was added to a DMF (20 ml) solution of 4-methoxyphenol (2.4 g). The reaction mixture was stirred at room temperature for 5 minutes, to which was added 4-fluorobenzenecarbonitrile (2.4 g). The reaction mixture was stirred at room temperature for 4 hours, which was further stirred at 50° C. for one hour. The reaction mixture was poured into water, which was extracted with toluene. The organic layer was washed with water, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1/1), and then recrystallized from toluene-hexane to obtain 4-[(4-methoxyphenyl)oxy]benzenecarbonitrile (2.0 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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reactant
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Quantity
2.4 g
Type
reactant
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Quantity
2.4 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
CR Harington, G Barger - Biochemical Journal, 1927 - ncbi.nlm.nih.gov
(1) Thyroxine was fused with potash ata high temperature in the absence of oxygen, in the hope of obtaining identifiable degradation products in which iodinewasreplaced by hydroxyl. …
Number of citations: 480 www.ncbi.nlm.nih.gov
WP GAFFIELD JR - 1963 - search.proquest.com
GAFFIELD, Jr. william Putnam, 1935 Page 1 63-4' 37 GAFFIELD, Jr. william Putnam, 1935- . I. SYNTHESIS OF SUBSTITUTED A-PHENvL- SERINES, II, STUDIES ON THE SYNTHESIS …
Number of citations: 0 search.proquest.com
X Fang, C Qi, X Cao, ZG Ren, DJ Young, HX Li - Green Chemistry, 2023 - pubs.rsc.org
It is well known that diazonium salts (ArN2+) react with phenols (Ar′OH) to give aryl diazoethers or diazo compounds, but their cross-coupling to exclusively access diaryl ethers is …
Number of citations: 1 pubs.rsc.org
K Yonetake, K Maruyama, JI Sugiyama… - Journal of Polymer …, 1994 - Wiley Online Library
Poly[4‐(4‐hydroxyphenoxy) benzoic acid] was prepared by the bulk polycondensation of 4‐(4‐acetoxyphenoxy) benzoic acid. Polycondensation was conducted at 350C for 3 h under a …
Number of citations: 1 onlinelibrary.wiley.com
TD Penning, MA Russell, BB Chen… - Journal of medicinal …, 2002 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a potent, proinflammatory mediator involved in the pathogenesis of a number of diseases including inflammatory bowel disease, psoriasis, rheumatoid …
Number of citations: 79 pubs.acs.org
F Li, Q Meng, H Chen, Z Li, Q Wang, F Tao - Synthesis, 2005 - thieme-connect.com
This paper describes the synthesis of diaryl ethers and sulfides by utilizing microwave heating methodology. The methodology is shown to be rapid and efficient for the coupling of …
Number of citations: 24 www.thieme-connect.com
TD Penning, NS Chandrakumar, BB Chen… - Journal of medicinal …, 2000 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a pro-inflammatory mediator that has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease (IBD) and psoriasis. …
Number of citations: 100 pubs.acs.org
R Friedenberg, WL Nobles - Journal of the American …, 1957 - Wiley Online Library
The synthesis of a possible thyroxine antagonist is presented. This, substituted beta‐phenylserine was prepared in order to explore the possibility that thyroxine analogs containing a …
Number of citations: 1 onlinelibrary.wiley.com
IH Thyronines - PROGRESS IN THE CHEMISTRY OF ORGANIC … - Springer
(II.) Tbytonine. and GRAD (30)]; and of the three diiodo-DL-thyronines that have been prepared, ie, 3: S-diiodo-[HARINGTON (20)], 3': S'-diiodo-[BLOCK and POWELL (4)] and 2': 6'-…
Number of citations: 0 link.springer.com
H Keipour, A Hosseini, A Afsari… - Canadian Journal of …, 2016 - cdnsciencepub.com
CsF/clinoptilolite was found to be an efficient solid base catalyst for both S N Ar and Ullmann ether reactions. A general and efficient one-step procedure was developed for the …
Number of citations: 17 cdnsciencepub.com

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